molecular formula C16H12ClN5O B2654602 (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide CAS No. 1448140-53-1

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2654602
CAS No.: 1448140-53-1
M. Wt: 325.76
InChI Key: ZUPJEIWKDTXFPZ-VOTSOKGWSA-N
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Description

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic small molecule designed for biochemical research. Its structure, featuring a pyrimidine core linked to a chlorophenyl group via an acrylamide spacer, is characteristic of compounds investigated for targeted protein kinase inhibition . The pyrazolyl-pyrimidine scaffold is a known pharmacophore in medicinal chemistry, often serving as a heteroaromatic system that mimics adenine, allowing it to compete with ATP for binding sites in kinase domains . The inclusion of an α,β-unsaturated acrylamide moiety is a strategic feature seen in modern covalent inhibitors . This reactive group has the potential to form a covalent bond with nucleophilic cysteine residues present in the active site of specific target proteins, such as certain mutant forms of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a well-validated oncogenic driver in cancers like non-small cell lung cancer, and developing inhibitors against it, including those designed to overcome common resistance mutations, is a major area of oncology research . As such, this compound is a valuable research tool for scientists studying signal transduction pathways, enzyme kinetics, and the development of novel targeted cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-13-5-2-1-4-12(13)6-7-16(23)21-14-10-15(19-11-18-14)22-9-3-8-20-22/h1-11H,(H,18,19,21,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJEIWKDTXFPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-keto ester with guanidine or amidine derivatives.

    Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under palladium-catalyzed cross-coupling conditions.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the coupled intermediate with acryloyl chloride in the presence of a base to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds containing pyrimidine and pyrazole moieties exhibit significant anticancer properties. (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, indicating that it may be useful in developing new antibiotics . The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Cancer Research

A study published in a peer-reviewed journal investigated the efficacy of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations . The study concluded that this compound could serve as a lead for further drug development.

Antimicrobial Testing

In a separate study focused on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited strong inhibitory effects, outperforming several existing antibiotics . This positions it as a candidate for further investigation in the fight against antibiotic resistance.

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A :

(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b)

  • Structure : Similar 2-chlorophenyl acrylamide but linked to an indole-ethylamine group instead of pyrimidine-pyrazole.
  • Activity : Potent anti-butyrylcholinesterase (BChE) activity (IC₅₀ = 1.95 µM) due to the indole moiety’s π-π stacking with aromatic residues in BChE .
  • Key Difference : The indole group provides distinct electronic properties compared to the pyrimidine-pyrazole system, likely altering target specificity.
Compound B :

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

  • Structure: Shares the pyrimidine-pyrazole core but includes a 3,4-dimethoxyphenyl group and an ethylamino linker.
  • Key Difference : Bulkier substituents (dimethoxy vs. chloro) may reduce cell permeability but improve solubility.
Compound C :

(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide

  • Structure: Features a cyano group and a fused pyrido[1,2-a]pyrimidinone system.
  • Activity: The cyano group withdraws electrons, altering reactivity, while the pyrido ring may confer metabolic stability .
  • Key Difference : The fused heterocyclic system increases molecular rigidity compared to the simpler pyrimidine-pyrazole scaffold.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (5b) Compound B Compound C
Molecular Weight ~350-370 g/mol (estimated) 381.85 g/mol ~400-420 g/mol (estimated) 520.54 g/mol
LogP Moderate (chlorophenyl) High (indole + chloro) Moderate (dimethoxy) High (cyano + pyrido)
Key Substituents 2-Chlorophenyl, pyrazole 2-Chlorophenyl, indole 3,4-Dimethoxyphenyl 4-Fluorophenoxy, cyano
Biological Target Kinases (inferred) Cholinesterases Unknown Enzyme modulation (inferred)

Structural Implications for Activity

  • Target Compound : The pyrimidine-pyrazole core may mimic ATP in kinase binding pockets, while the 2-chlorophenyl group enhances hydrophobic binding.
  • Compound A (5b) : The indole system’s planar structure facilitates interactions with cholinesterase aromatic residues, explaining its low BChE IC₅₀ .
  • Compound C: The pyrido[1,2-a]pyrimidinone system’s rigidity could reduce off-target effects but may limit synthetic accessibility .

Biological Activity

The compound (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C16_{16}H14_{14}ClN5_5
  • Molecular Weight: 313.76 g/mol

The compound features a pyrazole ring, a pyrimidine moiety, and a chlorophenyl group, which contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound under review has shown promising results against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50_{50} values in the low micromolar range. A study reported an IC50_{50} of approximately 150 nM for MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on BRAF(V600E), a common mutation in melanoma, with Ki values around 2.40 nM, suggesting high potency . Additionally, it inhibits xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation, with moderate IC50_{50} values .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity. For example:

Substituent Effect on Activity
Chlorine on phenylIncreased lipophilicity and potency
Methyl at position 6Enhanced selectivity for BRAF

These modifications can lead to improved pharmacokinetic profiles and reduced off-target effects.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds exhibited significant inhibition of cell growth in vitro, correlating with their ability to induce apoptosis .
  • Anti-inflammatory Effects : In models of inflammation, compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Research has also indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains, further expanding their potential therapeutic applications .

Q & A

Q. What synthetic strategies are effective for introducing the pyrazole and pyrimidine moieties in this compound?

The synthesis typically involves stepwise coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to attach the pyrimidine ring to the pyrazole moiety, followed by acrylamide formation via condensation of the pyrimidine intermediate with 3-(2-chlorophenyl)acryloyl chloride. Optimization of reaction conditions (e.g., palladium catalysts, temperature, and solvent polarity) is critical to maximize yield and minimize side products .

Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

Analytical techniques include:

  • HPLC : To assess purity (>98%) using reverse-phase columns and UV detection.
  • NMR : ¹H/¹³C NMR to verify the (E)-configuration of the acrylamide double bond (J ≈ 15–16 Hz for trans coupling).
  • X-ray crystallography : For unambiguous stereochemical assignment, using programs like SHELXL for refinement .

Q. What in vitro assays are used to evaluate its kinase inhibitory activity?

Biochemical assays measure IC₅₀ values against Bruton’s tyrosine kinase (BTK):

  • Kinase inhibition assays : Use recombinant BTK enzyme with ATP-competitive substrates.
  • Selectivity panels : Test against related kinases (e.g., EGFR, JAK3) to confirm specificity. Data should include dose-response curves and statistical validation (e.g., triplicate measurements) .

Q. What safety precautions are necessary during handling?

Follow protocols for acrylamide derivatives:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic methods resolve the 3D structure of this compound?

Single-crystal X-ray diffraction is optimal. Key steps include:

  • Data collection : Use synchrotron radiation for high-resolution data.
  • Refinement : SHELXL for structure solution, with attention to thermal displacement parameters and hydrogen bonding networks.
  • Validation : Check using R-factors and electron density maps .

Q. How does substituting the 2-chlorophenyl group affect BTK inhibition?

Structure-activity relationship (SAR) studies compare analogs with substituents like fluoro, methyl, or methoxy groups. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance binding via hydrophobic interactions.
  • Bulkier substituents may reduce potency due to steric hindrance. Use molecular docking (e.g., AutoDock Vina) to model interactions with BTK’s ATP-binding pocket .

Q. How can computational models predict binding modes with BTK?

  • Molecular dynamics (MD) simulations : Analyze stability of the ligand-protein complex over 100-ns trajectories.
  • Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities. Compare results with crystallographic data to validate predictions .

Q. How to resolve discrepancies in IC₅₀ values across assay conditions?

Common issues include:

  • ATP concentration variability : Standardize ATP levels (e.g., 10 µM) in kinase assays.
  • Buffer composition : Use consistent pH and ionic strength.
  • Statistical analysis : Apply ANOVA or t-tests to confirm reproducibility. Include positive controls (e.g., ibrutinib) for benchmarking .

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